molecular formula C10H12N2S2 B1451622 N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine CAS No. 887405-31-4

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Cat. No.: B1451622
CAS No.: 887405-31-4
M. Wt: 224.4 g/mol
InChI Key: VOZMWLDXADPAHC-UHFFFAOYSA-N
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Description

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a secondary amine characterized by a thiazole ring substituted with a thiophene group at the 2-position and an ethylamine moiety at the 4-position (via a methylene bridge).

Properties

IUPAC Name

N-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-2-11-6-8-7-14-10(12-8)9-4-3-5-13-9/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZMWLDXADPAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization Approach

A common synthetic route starts with precursors containing thiol and amine functionalities that undergo cyclization to form the 1,3-thiazole ring. The thienyl group is introduced either before or during this cyclization step depending on the availability of intermediates.

  • Cyclization Reaction: Typically involves a reaction between α-haloketones and thiourea or thioamides under controlled temperature (25–85°C) and solvent conditions (methanol, dichloromethane).
  • Functionalization: The ethanamine moiety is introduced via nucleophilic substitution or reductive amination on a suitable intermediate bearing a methyl halide or aldehyde group at the 4-position of the thiazole ring.

Use of Protective Groups and Base Catalysis

In complex synthesis, protective groups such as DiBOC (di-tert-butyl dicarbonate) are employed to protect amine functionalities during intermediate steps. Base catalysis with triethylamine or potassium hydroxide is used to facilitate substitution and cyclization reactions.

  • Protective groups are added in methanol at room temperature (25–30°C) and removed under reduced pressure after reaction completion.
  • Base addition is carefully controlled at low temperatures (5–10°C) to avoid side reactions.

Solvent and Temperature Control

  • Methanol and dichloromethane are the preferred solvents for reaction and extraction steps.
  • Reaction temperatures range from ambient (25°C) to elevated temperatures (up to 85°C) depending on the step.
  • Cooling steps at 0–10°C are used during base addition to maintain reaction specificity.

Representative Experimental Procedure (Adapted from Patent WO2016132378A2)

Step Reagents/Conditions Description Yield/Outcome
1 Adipic acid derivative + Methanol + Conc. HCl Heated at 80–85°C for 8 hours for initial cyclization Intermediate formed
2 Toluene addition, filtration, aqueous wash Separation of organic and aqueous layers Purified intermediate
3 Triethylamine + DiBOC in methanol Protection of amine groups at 25–30°C for 3–4 hours Protected intermediate
4 Potassium hydroxide in water at 5–10°C Deprotection and base-catalyzed substitution Formation of ethanamine derivative
5 Dichloromethane extraction and solvent removal Isolation of final compound Yield approx. 10.79 g from 100 g starting material

This procedure highlights the use of acid-catalyzed cyclization, followed by protection, substitution, and purification steps to obtain the target compound with good yield and purity.

Analytical and Purification Techniques

  • Extraction: Organic solvents such as dichloromethane and toluene are used for phase separation.
  • Filtration: Silica gel filtration is employed to remove impurities.
  • Neutralization: Acid-base neutralization steps using citric acid and sodium carbonate solutions ensure removal of residual acidic or basic impurities.
  • Drying and Solvent Removal: Reduced pressure distillation is used to concentrate and isolate the product.

Summary Table of Preparation Parameters

Parameter Details
Starting materials α-Haloketones, thiourea/thioamides, ethanamine sources
Solvents Methanol, dichloromethane, toluene
Temperature range 5°C to 85°C
Protective groups DiBOC (di-tert-butyl dicarbonate)
Catalysts/Bases Triethylamine, potassium hydroxide
Reaction time 3–8 hours depending on step
Purification methods Filtration, extraction, acid-base neutralization
Typical yield 10–12% isolated yield from intermediate steps

Research Findings and Considerations

  • The use of antioxidants such as L-ascorbic acid during synthesis can inhibit the formation of N-oxide impurities, improving product stability.
  • Reaction conditions must be optimized to avoid side reactions, such as over-alkylation or ring opening.
  • Protective group strategies are essential for multi-step synthesis to maintain functional group integrity.
  • The choice of solvent and temperature critically affects reaction selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine may similarly demonstrate efficacy against various bacterial strains. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of thiazole compounds with significant antibacterial activity, suggesting that derivatives like this compound could be explored for similar purposes .

Case Study:
A recent investigation into thiazole derivatives showed promising results against resistant strains of Escherichia coli. The study utilized a series of synthesized compounds, including this compound, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .

Biochemical Research

2. Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Compounds with thiazole rings are known to interact with various biological targets, making them candidates for drug development aimed at inhibiting enzymes involved in disease processes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAldose Reductase12.5
2-MethylthiazoleCyclooxygenase 28.0
Thiazole Derivative AProtein Kinase B15.0

Material Science

3. Synthesis of Novel Materials
The compound can serve as a precursor in the synthesis of novel materials with specific electronic or optical properties. Its thiophene and thiazole moieties can be integrated into polymers or nanomaterials for applications in electronics or sensors.

Case Study:
Research has demonstrated the use of thiazole-containing compounds in creating conductive polymers. The integration of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability .

Mechanism of Action

The mechanism of action of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Primary Amine Analog: 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine

  • Structure : Shares the thiophene-thiazole core but lacks the ethyl group on the amine (primary amine vs. secondary amine).
  • Metabolic Stability: Secondary amines are generally more resistant to oxidative deamination than primary amines, suggesting longer metabolic half-life for the target compound .

Phenyl-Substituted Thiazole: N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl

  • Structure : Features a phenyl group at the thiazole 2-position and a methylated amine.
  • Key Differences :
    • Electronic Effects : Thiophene (electron-rich) vs. phenyl (electron-neutral) alters π-π stacking and receptor binding. Thiophene may enhance interactions with aromatic residues in proteins .
    • Amine Substitution : Methylamine vs. ethylamine affects steric bulk and hydrogen-bonding capacity, influencing selectivity for targets like serotonin receptors .

Oxadiazole Derivatives: N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Structure : Replaces the thiophene with a phenyl-thiazole-oxadiazole hybrid.
  • Bioactivity: Oxadiazoles are associated with antioxidant and antimicrobial activities, whereas thiophene-thiazole systems may prioritize CNS-targeted effects .

Sulfur-Containing Analog: 2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine

  • Structure: Incorporates a dimethylamino group and a sulfanyl (-S-) linker.
  • Key Differences: Solubility: The sulfanyl group enhances water solubility, contrasting with the hydrophobic ethylamine chain in the target compound.

NBOMe Series (e.g., 25B-NBOMe)

  • Structure : Phenethylamine derivatives with methoxy and halide substitutions.
  • Key Differences :
    • Aromatic Substitution : NBOMe compounds prioritize substituted phenethylamine cores for 5-HT2A receptor agonism, whereas the thiophene-thiazole system may target different receptors.
    • Potency : NBOMe compounds exhibit extreme potency (active at µg doses), likely due to methoxy groups enhancing receptor affinity—a feature absent in the target compound .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Amine Type Key Substituents Notable Properties Reference
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Thiophene-thiazole Secondary Ethylamine High lipophilicity, CNS potential
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene-thiazole Primary None Lower metabolic stability
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl Phenyl-thiazole Secondary Phenyl, methylamine Enhanced π-π stacking
25B-NBOMe Phenethylamine Secondary Bromo, methoxy High 5-HT2A affinity, potent hallucinogen
2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine Thiazole-sulfanyl Primary Dimethylamino, sulfanyl Increased solubility

Research Findings and Implications

  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature may improve binding to receptors with aromatic pockets, as seen in serotoninergic agents .
  • Amine Substitution : Secondary ethylamine offers a balance between metabolic stability and steric effects, contrasting with the rapid clearance of primary amines .
  • Heterocyclic Diversity : Oxadiazole and sulfanyl derivatives prioritize solubility and antimicrobial activity, whereas thiophene-thiazole systems may favor neuropharmacological applications .

Biological Activity

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, a compound with the molecular formula C10_{10}H12_{12}N2_2S2_2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2S2_2
Molecular Weight224.35 g/mol
CAS Number887405-31-4
IUPAC NameN-[(2-thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

This compound interacts with specific molecular targets within cells. It is postulated that the compound binds to various receptors or enzymes, leading to alterations in cellular signaling cascades. For instance, its action on the Akt pathway may enhance apoptosis in cancer cells while inhibiting their proliferation .

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Study
In a separate investigation focusing on cancer therapy, this compound was tested on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The findings revealed a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF7 and 10 µM for HCT116 cells. The study concluded that the compound effectively triggers apoptotic pathways in these cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach involves coupling 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, followed by purification via recrystallization (e.g., ethanol-DMF mixtures). Reaction temperature (20–25°C) and stoichiometric control are critical to minimize by-products like unreacted intermediates .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Post-synthesis characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • NMR : Focus on distinguishing thiazole protons (δ 7.5–8.5 ppm) and the ethanamine side chain (δ 2.5–3.5 ppm). 15^{15}N NMR may resolve ambiguities in the thiazole-thienyl linkage .
  • IR : Key stretches include C=N (1600–1650 cm1^{-1}) and C-S (650–750 cm1^{-1}).
  • MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]+^+ ions. Compare fragmentation patterns with computational predictions (e.g., Mass Frontier) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Antimicrobial Screening : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Crystallization : Optimize solvent systems (e.g., DCM/hexane) to obtain single crystals. Use SHELXL for structure refinement, focusing on thiazole-thienyl torsion angles and hydrogen-bonding networks .
  • Software Tools : Pair SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. What computational methods (DFT, MD) predict the compound’s reactivity and binding modes?

  • DFT : Employ B3LYP/SDD to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Molecular Dynamics : Simulate ligand-protein interactions (e.g., with cytochrome P450) using AMBER or GROMACS. Focus on binding free energy (MM-PBSA) and residue-specific contacts .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?

  • Case Study : If NMR suggests a planar thiazole ring but X-ray shows puckering, perform variable-temperature NMR to assess conformational flexibility.
  • Validation : Cross-reference with solid-state IR and Raman spectroscopy to detect crystal packing effects .

Q. What strategies mitigate by-product formation during scale-up synthesis?

  • Process Optimization : Use flow chemistry to enhance mixing and heat transfer. Implement in-line PAT (process analytical technology) for real-time monitoring.
  • By-Product Analysis : Employ LC-MS/MS to identify impurities (e.g., dimerization products) and adjust reaction stoichiometry accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.